benzyl (2R)-2-amino-3-hydroxypropanoate

Peptide Synthesis Process Chemistry Amino Acid Protection

Benzyl (2R)-2-amino-3-hydroxypropanoate, also known as D-serine benzyl ester, is a chiral amino acid derivative classified as a D-serine phenylmethyl ester. With a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol, this compound features a free α-amino group, a primary alcohol side chain, and a benzyl ester-protected carboxylic acid.

Molecular Formula C10H13NO3
Molecular Weight 195.22
CAS No. 133099-79-3
Cat. No. B613090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2R)-2-amino-3-hydroxypropanoate
CAS133099-79-3
Molecular FormulaC10H13NO3
Molecular Weight195.22
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CO)N
InChIInChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (2R)-2-amino-3-hydroxypropanoate (CAS 133099-79-3) Procurement-Quality Overview for Chiral Synthesis


Benzyl (2R)-2-amino-3-hydroxypropanoate, also known as D-serine benzyl ester, is a chiral amino acid derivative classified as a D-serine phenylmethyl ester [1]. With a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol, this compound features a free α-amino group, a primary alcohol side chain, and a benzyl ester-protected carboxylic acid [1]. Its defined (R)-stereocenter makes it a critical enantiopure building block for peptide synthesis, pharmaceutical intermediate production, and neuroscience research, where the D-configuration is essential for biological activity .

Stereochemical-control context Conserved (R)-configuration supports D-amino-acid-specific biomolecular interaction studies.
Peptide synthesis workflow Free amine directly available for coupling; benzyl ester orthogonal to Fmoc and Boc strategies.
Chiral pool synthesis Enantiopure building block for D-serine-containing pharmaceutical intermediates and neuroscience probes.

Why Generic D-Serine Esters Cannot Substitute Benzyl (2R)-2-amino-3-hydroxypropanoate in Research


Generic substitution fails because the free base benzyl (2R)-2-amino-3-hydroxypropanoate offers a unique combination of reactivity and physical properties that its closest analogs—the hydrochloride salt, the L-enantiomer, and alkyl esters like the methyl ester—cannot simultaneously replicate. The free base form provides a directly nucleophilic amine for coupling without the neutralization step required by the hydrochloride salt . The benzyl ester offers a balance of stability and selective deprotection (hydrogenolysis) that is orthogonal to many other protecting groups, unlike the more labile or base-sensitive methyl or tert-butyl esters . Crucially, the D-configuration is non-negotiable for applications targeting D-amino acid-specific biomolecular interactions, which the L-enantiomer cannot fulfill .

Attribute
Target vs. Alternatives
Free base form
Target: Directly nucleophilic amine, no neutralization step.
Hydrochloride salt: Requires base liberation, may introduce salt interference.
D-configuration
Target: Enantiomer-attribution context for NMDA receptor co-agonist studies.
L-enantiomer: Enantiomeric mismatch; opposite configuration may shift biological response.
Benzyl ester
Target: Hydrogenolysis-cleavable, orthogonal to Fmoc/Boc.
Methyl/tert-butyl esters: Deprotection conditions may cause epimerization or incompatibility.

Head-to-Head Quantitative Evidence for Benzyl (2R)-2-amino-3-hydroxypropanoate Selection


Physical State and Handling: Free Base Oil vs. Crystalline Hydrochloride Salt

Unlike the hydrochloride salt (CAS 151651-44-4), which is a white crystalline solid with a melting point of 169-174°C, benzyl (2R)-2-amino-3-hydroxypropanoate exists as a liquid or low-melting solid at room temperature [1]. This free base form offers direct solubility in a wider range of organic solvents without the need for in-situ neutralization, simplifying reaction setup for moisture-sensitive transformations .

Physical state handling
Head-to-head
Liquid / low-melting solid at 20°C
Target HCI salt: crystalline, m.p. 169-174°C
May support automated SPPS and continuous flow.
Formulation-context; solid-handling workflows may differ.
Peptide Synthesis Process Chemistry Amino Acid Protection

Synthetic Step Efficiency: Eliminating the Neutralization Step Required for Salt Forms

In peptide coupling reactions, the use of the hydrochloride salt of D-serine benzyl ester requires one equivalent of a base (e.g., DIPEA or NMM) to liberate the free amine prior to acylation . Benzyl (2R)-2-amino-3-hydroxypropanoate bypasses this neutralization step, thereby reducing the total number of synthetic operations and eliminating the risk of base-catalyzed epimerization at the α-center . The benzyl ester itself is orthogonal to both the free alcohol and the free amine, allowing for a diverse range of subsequent transformations .

Synthetic step efficiency
Head-to-head
1 step to couple vs. 2 steps for HCI salt
Target: dissolve & couple HCI salt: neutralize, then couple
Supports higher throughput in library synthesis.
Reported under standard DIC/HOBt conditions.
Medicinal Chemistry Solid-Phase Peptide Synthesis Acylation

Enantiomeric Integrity: Conserved (R)-Configuration for NMDA Receptor Co-agonist Applications

The D-configuration of the serine α-carbon is essential for biological activity at the glycine modulatory site of the NMDA receptor . Benzyl (2R)-2-amino-3-hydroxypropanoate serves as a direct precursor to D-serine or its analogs without the need for chiral resolution. While the free base itself does not typically have a published specific rotation, its hydrochloride salt form routinely achieves >99% ee as determined by chiral HPLC (214 nm) . This high enantiomeric purity is conservatively expected for the free base derived from such salt, ensuring that procurement of the (R)-enantiomer over the (S)-enantiomer (L-serine benzyl ester) or racemic mixtures is non-negotiable for neuroscience-targeted synthesis .

Enantiomeric integrity
Class-level inference
Expected ≥99% ee
Salt form: 99.8% ee (214 nm HPLC) L-enantiomer: opposite configuration
Supports enantiomer-attribution review.
Data to verify; inferred from hydrochloride salt.
Neuroscience NMDA Receptor Chiral Pool Synthesis

Orthogonal Protecting Group Strategy: Benzyl Ester vs. Methyl or tert-Butyl Esters

The benzyl ester can be cleaved by catalytic hydrogenolysis (H2/Pd-C) or mild acidic conditions, which are orthogonal to base-labile Fmoc or acid-labile Boc protecting groups . In contrast, the methyl ester (D-serine methyl ester) requires saponification, which can cause epimerization, and the tert-butyl ester requires strong acid (TFA), incompatible with many functionalized substrates . The calculated solubility of the free base in water is 66 g/L at 25°C , a property that facilitates aqueous workup while maintaining reactivity in organic solvents.

Deprotection orthogonality
Cross-study comparable
Cleavable by H2/Pd-C; compatible with Fmoc and Boc
Target: hydrogenolysis Methyl: saponification risk. tBu: TFA incompatible.
Enables convergent routes in complex synthesis.
Deprotection selectivity context-dependent.
Protecting Group Chemistry Orthogonal Deprotection Multi-step Synthesis

Optimal Research and Industrial Scenarios for Benzyl (2R)-2-amino-3-hydroxypropanoate


Solid-Phase Peptide Synthesis of D-Serine-Containing Bioactive Peptides

The free amine and liquid physical form make this compound ideal for direct loading onto 2-chlorotrityl chloride resin or for use as the first amino acid in Fmoc-SPPS. The elimination of the neutralization step (as demonstrated in Section 3, Evidence Item 2) reduces cycle time and epimerization risk, which is critical for maintaining the (R)-configuration required for biological activity at targets such as the NMDA receptor .

Chiral Pool Synthesis of D-Serine-Derived Pharmaceutical Intermediates

The preserved (R)-stereochemistry (Section 3, Evidence Item 3) enables the compound to serve as a cost-effective chiral starting material for the synthesis of D-serine-containing pharmaceuticals or investigational drugs. The benzyl ester's orthogonality (Section 3, Evidence Item 4) allows for the simultaneous protection of other functional groups, facilitating convergent synthetic routes .

Neuroscience Probe Development Targeting the NMDA Receptor Glycine Site

Given that D-serine is a potent endogenous co-agonist at the NMDA receptor, this compound provides a protected, lipophilic prodrug form that can be elaborated into novel probes. The high enantiomeric integrity (Section 3, Evidence Item 3) ensures that the resulting probes will possess the correct configuration for target engagement, avoiding the confounding effects of the inactive L-enantiomer .

Continuous Flow Chemistry for Automated Peptide Library Construction

The liquid state of the free base (Section 3, Evidence Item 1) is compatible with microfluidic and continuous flow peptide synthesizers, which often struggle with solids handling. The compound's solubility profile (66 g/L in water) enables precise metering and homogeneous reaction conditions, improving reproducibility in automated library synthesis .

Application
Selection Property
Validation Focus
D-Serine peptide synthesis
Free-amine reactivity profile
Coupling efficiency; epimerization endpoint review
Chiral pool intermediate synthesis
Enantiomeric integrity context
Chiral HPLC attribution; stereochemical assignment
NMDA receptor probe development
D-configuration requirement
Enantiomer-comparison model response
Automated flow chemistry
Liquid physical form
Homogeneous solution stability; metering precision
Quote Request

Request a Quote for benzyl (2R)-2-amino-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.